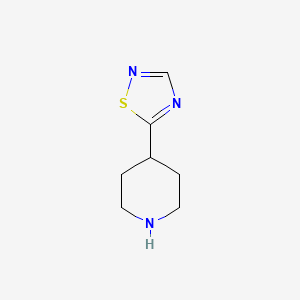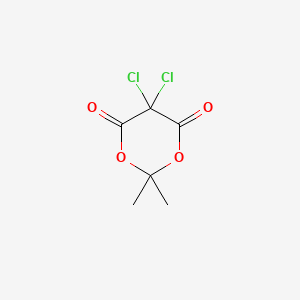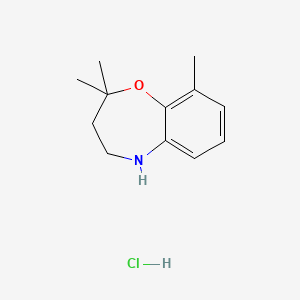
4-(1,2,4-Thiadiazol-5-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2,4-Thiadiazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring attached to a thiadiazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,4-Thiadiazol-5-yl)piperidine typically involves the formation of the thiadiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of thiosemicarbazides with carboxylic acids under specific conditions, such as in the presence of polyphosphoric acid or phosphorus pentoxide . Another approach is the cyclization of appropriate precursors in ionic liquids or using excess phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,2,4-Thiadiazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the thiadiazole ring or the piperidine ring.
Substitution: Both the thiadiazole and piperidine rings can participate in substitution reactions, where one atom or group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the rings .
Wissenschaftliche Forschungsanwendungen
4-(1,2,4-Thiadiazol-5-yl)piperidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(1,2,4-Thiadiazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it can disrupt DNA replication processes, making it effective against bacterial and cancer cells . Additionally, it may interact with enzymes and receptors, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other heterocycles like:
Piperidine: A simple nitrogen-containing ring structure.
Pyridine: Another nitrogen-containing heterocycle with different properties.
Quinoline: A fused ring system with significant biological activity.
1,3,4-Thiadiazole: A closely related compound with similar biological activities.
Pyrazole: Another nitrogen-containing heterocycle with diverse applications.
1,2,4-Triazole: Known for its antifungal and other biological activities.
Uniqueness
What sets 4-(1,2,4-Thiadiazol-5-yl)piperidine apart is its unique combination of the thiadiazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler heterocycles .
Eigenschaften
Molekularformel |
C7H11N3S |
|---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
5-piperidin-4-yl-1,2,4-thiadiazole |
InChI |
InChI=1S/C7H11N3S/c1-3-8-4-2-6(1)7-9-5-10-11-7/h5-6,8H,1-4H2 |
InChI-Schlüssel |
SGMSDGPFDCBEGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=NC=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)

![[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol](/img/structure/B13468652.png)


![1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]](/img/structure/B13468663.png)
![methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13468665.png)
![4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride](/img/structure/B13468668.png)
![[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B13468685.png)

![tert-butyl4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B13468691.png)
![1-[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13468699.png)
![2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B13468701.png)

